2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3972981
CAS Number:
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This class of compounds is known for its diverse biological activities, often serving as structural motifs in various natural products and pharmaceuticals. [, ] Research on this specific compound focuses on its potential as a building block for synthesizing more complex molecules with targeted biological activities.

Molecular Structure Analysis

While the exact molecular structure analysis of 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not provided in the literature, related molecules offer insights. These compounds often exhibit conformational flexibility, particularly within the tetrahydroisoquinoline ring system and the substituents attached to it. [, , , , , , ] Structural analysis techniques like X-ray crystallography, NMR spectroscopy, and computational modeling could provide a detailed understanding of its three-dimensional structure, bond lengths, angles, and potential intermolecular interactions.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

    Compound Description: This compound represents a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives, including potential pharmaceuticals. Its synthesis often involves the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing the tetrahydroisoquinoline core [].

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituent at the 1-position. While the target compound possesses a 2-chlorobenzyl group, this related compound has a carboxylic acid moiety. This structural similarity suggests a potential shared synthetic pathway or even similar biological activities, making it a relevant compound for comparison [].

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

    Compound Description: This compound, along with its desmethyl analog (±)-8, exhibits high affinity for the σ2 receptor, a protein implicated in various central nervous system disorders []. This affinity makes these compounds potential candidates for development as PET radiotracers to study σ2 receptors in vivo [].

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound displays sedative-anxiolytic properties in animal models when administered at doses of 10 and 20 mg/kg [].

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key distinction lies in the substitution at the 1-position. While our target compound features a 2-chlorobenzyl group, this related compound has a 2-hydroxyphenyl substituent. This similarity in structure suggests that 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline might also possess sedative or anxiolytic properties or display activity on similar neurological pathways [].

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

    Compound Description: This group of compounds exhibits activity as multidrug resistance reversers, specifically targeting the P-glycoprotein (P-gp) efflux pump [, ]. They are structurally inspired by the P-gp modulators elacridar and tariquidar [].

    Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the 2-position substituent and the presence of an amide or ester group. This structural similarity suggests that 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline might interact with P-gp or demonstrate similar multidrug resistance reversal properties, particularly if modified to incorporate amide or ester functionalities [, ].

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This class of compounds, which includes 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d), exhibits anticonvulsant activity in animal models of epilepsy [].

    Relevance: This class of compounds shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The defining feature of this class is the presence of an aryl group at the 1-position. While 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a 2-chlorobenzyl group at the 2-position instead of the 1-position, the overall structural similarity, particularly the presence of an aromatic ring linked to the core structure, suggests that the target compound might also possess anticonvulsant properties or interact with similar molecular targets involved in seizure activity [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

    Compound Description: YM758 acts as a novel “funny” If current channel (If channel) inhibitor. It is under investigation as a potential therapeutic agent for the treatment of stable angina and atrial fibrillation [, , , , ]. YM758 exhibits a long duration of pharmacological effect, likely due to strong binding and slow dissociation from the If channel [, ]. Studies in rats revealed extensive accumulation and long-term retention of YM758 and its metabolites in the eyeballs and thoracic aorta, suggesting potential for ocular or vascular side effects [, ].

    Relevance: YM758 incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure within its more complex framework. This shared substructure suggests that 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline might serve as a simplified starting point for designing novel If channel inhibitors or exhibit some level of interaction with this channel. Understanding the structure-activity relationship of YM758 and its metabolites could provide insights into modifying the target compound for enhanced activity or selectivity [, , , , ].

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This chiral compound is synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) using a stereoselective cyclisation reaction involving a tricarbonylchromium complex [, ].

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The main differences are the 2-methyl and 4-phenyl substituents. The shared core structure highlights the versatility of the tetrahydroisoquinoline scaffold as a starting point for diverse chemical modifications and the potential for enantiospecific synthesis to control the stereochemistry of the final product, which could be relevant for optimizing the biological activity of 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline or its derivatives [, ].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (C37H31NO3)

    Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques and X-ray diffraction. It exhibits good to moderate antibacterial activity against a panel of eight bacterial pathogens [].

    Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. While the substitution pattern and overall complexity differ significantly, the presence of the shared core structure suggests that 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with appropriate modifications, might also exhibit antibacterial activity or interact with similar bacterial targets [].

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is an N-halo compound synthesized using a practical and scalable method employing sodium hypochlorite as the chlorinating agent [].

    Relevance: This compound is structurally very similar to 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only in the absence of the benzyl group at the 2-position. This close structural relationship suggests that this compound could be a useful synthetic precursor to 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline or a simplified analog for exploring the biological activity of the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold without the 2-chlorobenzyl substituent [].

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

    Compound Description: This compound is synthesized via the acid-catalyzed cyclization of a dimethylacetal derivative [].

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The main difference lies in the 1-oxo and 2-(3-piperidyl) substituents. The presence of the shared core structure suggests a potential common synthetic intermediate and highlights the versatility of the tetrahydroisoquinoline scaffold in generating diverse chemical entities [].

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This chiral compound serves as a precursor to novel chiral catalysts []. Its crystal structure reveals a half-boat conformation for the N-containing six-membered ring and various C—H⋯π interactions contributing to the crystal packing [].

    Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure and a benzyl substituent at the 2-position with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Although the presence of the phenyl and carboxylate groups at the 1- and 3-positions, respectively, introduces significant structural differences, the shared features suggest that 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline could also be incorporated into chiral catalyst designs or used to explore the impact of stereochemistry on the biological activity of these compounds [].

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each with a piperidine ring in a half-chair conformation. The packing arrangement is stabilized by C–H...O hydrogen bonds, C–H...π interactions, and offset π...π interactions [].

    Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure and a 2-benzyl substituent with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Despite the additional bulky substituents present in this compound, the shared features highlight the potential for 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to engage in various intermolecular interactions that could influence its crystal packing and potentially its biological activity [].

(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: These enantiomeric aldehydes are versatile intermediates in the asymmetric synthesis of various isoquinoline alkaloids, including (S)- and (R)-xylopinine, and (8S,14S)-coralydine [].

    Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Although the substitution pattern differs, particularly at the 1 and 2 positions, these compounds demonstrate the potential for using the tetrahydroisoquinoline scaffold in the stereoselective synthesis of more complex natural products. This knowledge could inspire the use of 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a starting point for developing novel synthetic strategies toward other biologically active isoquinoline derivatives [].

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This class of compounds, structurally related to the analgesic morphine, was synthesized as part of a study exploring benzoisogranatanine derivatives [].

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4-phenyl-1,2,5-oxadiazole N-oxide

    Compound Description: This compound, characterized by X-ray crystallography, shows a flattened boat conformation for the six-membered heterocyclic ring. Its crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds [].

    Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the 2-position substituent, which in this case is a 5-(4-phenyl-1,2,5-oxadiazole N-oxide) group. While the structural differences are significant, this comparison highlights the potential for 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to form similar hydrogen-bonding patterns that influence its crystal packing and, potentially, its interactions with biological targets [].

2-(1,4-Benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

    Compound Description: These compounds were synthesized and investigated for their α-adrenolytic activities, demonstrating potential for applications related to cardiovascular health and blood pressure regulation [, ].

Properties

Product Name

2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C18H20ClNO2/c1-21-17-9-13-7-8-20(12-15(13)10-18(17)22-2)11-14-5-3-4-6-16(14)19/h3-6,9-10H,7-8,11-12H2,1-2H3

InChI Key

WJIRHUATTMPDPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.